molecular formula C9H15NO2 B3344864 N-Cyclopropyl-3-propyloxirane-2-carboxamide CAS No. 950483-64-4

N-Cyclopropyl-3-propyloxirane-2-carboxamide

Cat. No.: B3344864
CAS No.: 950483-64-4
M. Wt: 169.22 g/mol
InChI Key: ARDZPNHBMYHPHZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-propyloxirane-2-carboxamide is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-propyloxirane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-7-8(12-7)9(11)10-6-4-5-6/h6-8H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDZPNHBMYHPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(O1)C(=O)NC2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647161
Record name N-Cyclopropyl-3-propyloxirane-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950483-64-4
Record name N-Cyclopropyl-3-propyloxirane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxiranecarboxamide, N-cyclopropyl-3-propyl-, (2R,3S)-rel
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Advanced Synthetic Methodologies for N Cyclopropyl 3 Propyloxirane 2 Carboxamide and Its Analogs

Stereoselective and Enantioselective Synthesis of the Oxirane Moiety

The precise control over the three-dimensional arrangement of atoms (stereochemistry) in the oxirane ring is paramount for the biological activity and physical properties of N-Cyclopropyl-3-propyloxirane-2-carboxamide and its derivatives. Enantioselective synthesis, which produces a single enantiomer (a non-superimposable mirror image) of a chiral molecule, is a key focus in this area.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation is a cornerstone of modern synthetic chemistry, providing a powerful tool for the enantioselective formation of oxiranes from prochiral alkenes. One of the most renowned methods is the Sharpless-Katsuki epoxidation, which utilizes a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand. This method is highly effective for the epoxidation of allylic alcohols, a common precursor for 2,3-epoxy amides. For the synthesis of the this compound core, a precursor such as (E)-2-hexen-1-ol could be subjected to these conditions to yield the desired chiral epoxide with high enantiomeric excess.

Another powerful technique is the Jacobsen-Katsuda epoxidation, which employs a manganese-salen complex as the chiral catalyst. This method is particularly useful for the epoxidation of unfunctionalized cis-alkenes, offering a complementary approach to the Sharpless epoxidation. The choice of oxidant, such as sodium hypochlorite (B82951) or m-chloroperoxybenzoic acid (m-CPBA), can be tailored to the specific substrate.

Chiral Catalyst Development for Oxirane Formation

The development of novel chiral catalysts is a continuously evolving field aimed at improving the efficiency, selectivity, and substrate scope of oxirane formation. Organocatalysis has emerged as a significant alternative to metal-based catalysts. For instance, chiral ketones, such as the Shi catalyst, can facilitate the epoxidation of a wide range of alkenes using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. This approach avoids the use of heavy metals, which can be advantageous in pharmaceutical synthesis due to concerns about metal contamination.

Furthermore, advancements in ligand design for metal-catalyzed reactions have led to the creation of highly active and selective catalysts. For example, chiral N,N'-dioxide-metal complexes have shown great promise in the asymmetric epoxidation of various olefins. The development of these catalysts often involves a combination of computational modeling and experimental screening to optimize their performance for specific transformations, including the formation of the 3-propyloxirane moiety.

Regioselective Functionalization Approaches

Once the oxirane ring is formed, its subsequent reactions must be carefully controlled to achieve the desired substitution pattern. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this ring-opening—whether the nucleophile attacks the more or less substituted carbon atom—is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

In the context of this compound, regioselective functionalization could be employed to introduce additional substituents or to convert the oxirane into other functional groups. For example, under basic or neutral conditions, a nucleophile would typically attack the less sterically hindered carbon of the oxirane ring. Conversely, under acidic conditions, the attack may occur at the more substituted carbon due to the partial positive charge stabilization in the transition state. This controlled ring-opening is a powerful tool for elaborating the core structure into more complex molecules.

Divergent Synthesis Strategies for this compound Derivatives

Divergent synthesis is a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound, as a chiral building block, is an ideal starting point for such strategies.

Construction of Complex Heterocyclic Scaffolds

The strained three-membered oxirane ring is an excellent electrophile, making it a versatile precursor for the synthesis of larger, more complex heterocyclic structures. By reacting the oxirane with various dinucleophiles, a range of five-, six-, and seven-membered rings can be constructed. For instance, reaction with a bidentate nucleophile like ethylenediamine (B42938) could lead to the formation of a piperazine (B1678402) derivative, while reaction with an amino acid derivative could yield a morpholinone scaffold. These transformations are often highly diastereoselective, with the stereochemistry of the starting oxirane dictating the stereochemistry of the newly formed heterocyclic ring.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has spurred the development of synthetic methodologies that adhere to the principles of green chemistry. The synthesis of complex molecules like this compound, which involves key transformations such as epoxidation and amidation, presents a valuable opportunity to implement these principles. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency through the use of alternative solvents, innovative catalytic systems, and renewable resources.

The application of green chemistry to the synthesis of this compound can be strategically approached by examining its two primary bond-forming steps: the creation of the oxirane ring and the formation of the amide linkage.

Greener Approaches to Oxirane Ring Formation:

The oxirane ring is a critical feature of the target molecule. Traditional epoxidation methods often rely on peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of carboxylic acid waste. Greener alternatives focus on catalytic processes using cleaner oxidants.

One sustainable approach is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. This can be achieved using various catalysts, including tungsten-based polyoxometalates, which can facilitate the epoxidation of alkene precursors under solvent-free conditions or in green solvents. rsc.org For the synthesis of this compound, this would involve the epoxidation of a precursor like N-cyclopropyl-2-pentenamide.

Biocatalysis offers another powerful green strategy for creating chiral epoxides with high enantioselectivity. researchgate.netwilliams.edu Enzymes such as monooxygenases can catalyze the direct epoxidation of olefins under mild aqueous conditions, eliminating the need for hazardous organic solvents and heavy metal catalysts. researchgate.net

Sustainable Amide Bond Formation:

The formation of the amide bond is one of the most common reactions in pharmaceutical synthesis. However, conventional methods often employ coupling reagents that produce significant amounts of waste and are frequently conducted in hazardous dipolar arotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.org These solvents have been flagged for toxicity and environmental concerns. ucl.ac.uk

Green chemistry research has identified several bio-based and safer alternative solvents for amide coupling reactions, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. nih.govnsf.gov These solvents are derived from renewable resources and have a better environmental, health, and safety profile.

Furthermore, catalytic direct amidation methods are gaining prominence over traditional stoichiometric approaches. Boronic acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines, with water being the only byproduct. ucl.ac.uk Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective for amide synthesis. nih.gov These biocatalytic reactions can be performed in green solvents, proceed under mild conditions, and offer high selectivity, thus minimizing the formation of byproducts and simplifying purification processes. nih.gov

A comparative overview of a hypothetical traditional versus a green synthetic approach is presented in the table below, highlighting the potential improvements in sustainability.

ParameterTraditional SynthesisGreen Synthesis
Epoxidation Step
PrecursorN-cyclopropyl-2-pentenamideN-cyclopropyl-2-pentenamide
Oxidantm-Chloroperoxybenzoic acid (m-CPBA)Hydrogen Peroxide (H₂O₂)
SolventDichloromethane (DCM)Solvent-free or 2-Methyltetrahydrofuran (2-MeTHF)
CatalystNone (stoichiometric)Polyoxometalate or Biocatalyst (e.g., monooxygenase)
Byproductm-Chlorobenzoic acidWater
Amidation Step
Precursors3-propyloxirane-2-carboxylic acid + Cyclopropylamine (B47189)3-propyloxirane-2-carboxylic acid + Cyclopropylamine
Coupling AgentStoichiometric carbodiimide (B86325) (e.g., DCC)None (catalytic)
SolventN,N-Dimethylformamide (DMF)Cyclopentyl methyl ether (CPME)
CatalystNoneBiocatalyst (e.g., Candida antarctica lipase B)
ByproductUrea derivativeWater

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be significantly improved in terms of environmental impact and sustainability. The shift from stoichiometric reagents to catalytic systems, the replacement of hazardous solvents with greener alternatives, and the adoption of biocatalysis are key strategies in developing more eco-friendly manufacturing processes for this class of compounds.

Mechanistic Organic Chemistry of N Cyclopropyl 3 Propyloxirane 2 Carboxamide

Ring-Opening Reactions of the Oxirane Moiety: Mechanistic Pathways and Selectivity

The high degree of ring strain inherent in the oxirane moiety of N-Cyclopropyl-3-propyloxirane-2-carboxamide makes it highly susceptible to ring-opening reactions. These reactions can be initiated by either nucleophiles or acids, and the specific pathway followed dictates the regiochemical and stereochemical outcome.

Nucleophilic Attack Pathways and Regioselectivity

The ring-opening of the 2,3-disubstituted oxirane ring can proceed via nucleophilic attack at either C2 or C3. The regioselectivity of this attack is governed by a combination of steric and electronic factors, which are heavily influenced by the reaction conditions. chemistrysteps.com For unbiased 2,3-disubstituted epoxides, where the electronic and steric environments of the two carbons are similar, achieving high regioselectivity can be challenging, often resulting in a mixture of products. rsc.org

Under basic or neutral conditions, with strong nucleophiles, the reaction typically follows an S(_N)2 mechanism. chemistrysteps.com In this pathway, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the C3 carbon, bearing a propyl group, is generally less sterically encumbered than the C2 carbon, which is attached to the bulky N-cyclopropylcarboxamide group. Therefore, attack at C3 is favored.

Conversely, under acidic conditions, the reaction pathway is more complex, exhibiting characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.orgpressbooks.pub The reaction is initiated by protonation of the epoxide oxygen, which makes it a better leaving group. This is followed by the nucleophilic attack. In this scenario, there is significant carbocationic character developed at the more substituted carbon in the transition state. The cyclopropyl (B3062369) group adjacent to C2 can stabilize an adjacent positive charge, potentially favoring nucleophilic attack at this position. nih.gov

Table 1: Regioselectivity of Nucleophilic Ring-Opening of the Oxirane Moiety

Condition Predominant Mechanism Favored Site of Attack Rationale
Basic/Neutral (Strong Nu:) S(_N)2 C3 Attack at the less sterically hindered carbon. chemistrysteps.com

Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The mechanism of oxirane ring-opening differs significantly between acid-catalyzed and base-catalyzed conditions.

Base-Catalyzed Mechanism: This reaction proceeds via a classic S(_N)2 pathway. pressbooks.pub A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of the significant ring strain in the three-membered epoxide ring. chemistrysteps.com For this compound, the attack would preferentially occur at the less substituted C3 position.

Acid-Catalyzed Mechanism: In the presence of an acid, the epoxide oxygen is first protonated. libretexts.org This protonation enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a much better leaving group. The transition state for the subsequent nucleophilic attack has considerable S(_N)1 character, with a partial positive charge developing on the carbon atom that can best support it. libretexts.orgyoutube.com For the target molecule, the C2 carbon is adjacent to the cyclopropyl group, which is known to stabilize carbocations. nih.gov Therefore, the nucleophile will preferentially attack the C2 carbon. The attack still occurs with backside stereochemistry, resulting in a trans-diol product if water is the nucleophile. libretexts.org

Table 2: Comparison of Acid- and Base-Catalyzed Oxirane Ring-Opening

Feature Acid-Catalyzed Base-Catalyzed
Initial Step Protonation of the epoxide oxygen. libretexts.org Direct nucleophilic attack on a ring carbon. chemistrysteps.com
Nucleophile Weak nucleophiles are effective. Requires a strong nucleophile. chemistrysteps.com
Transition State S(_N)1-like character, charge buildup on the more substituted carbon. libretexts.orgpressbooks.pub S(_N)2-like, concerted attack and ring-opening. pressbooks.pub
Regioselectivity Attack at the more substituted carbon (C2). chemistrysteps.comlibretexts.org Attack at the less sterically hindered carbon (C3). chemistrysteps.com

| Stereochemistry | Inversion of configuration (anti-addition). | Inversion of configuration (anti-addition). |

Role of Ring Strain in Reactivity

The high reactivity of epoxides is a direct consequence of the substantial strain within the three-membered ring. This strain is composed of two main components: angle strain and torsional strain. chemistrysteps.com The ideal bond angle for sp-hybridized carbons is 109.5°, whereas the internal bond angles in an epoxide ring are constrained to approximately 60°. This severe deviation results in poor orbital overlap and a high degree of angle strain. Additionally, the substituents on the epoxide ring are in a perpetually eclipsed conformation, leading to torsional strain. chemistrysteps.com The release of this combined strain provides a powerful thermodynamic driving force for ring-opening reactions, allowing them to proceed under much milder conditions than those required for other ethers. libretexts.orgpressbooks.pub

Reactivity of the Carboxamide Functionality: Amide Bond Transformations

The carboxamide group in this compound is generally a stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, making amides less reactive than other carboxylic acid derivatives. nih.govlibretexts.org However, the N-cyclopropyl substituent introduces unique conformational features. Studies on secondary N-cyclopropyl amides have shown they can adopt unusual conformations around the N-cPr bond and can exhibit a significant population of the E-rotamer (cis) around the amide bond in apolar solvents. nih.govfigshare.com

Typical amide bond transformations include:

Hydrolysis: Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed to a carboxylic acid and cyclopropylamine (B47189). libretexts.org The reaction is generally slow due to the stability of the amide bond.

Reduction: The amide can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH(_4)). This reaction would yield N-cyclopropyl-3-propyloxirane-2-methanamine. Unlike the reduction of esters, the carbonyl oxygen is removed, and the C-N bond remains intact. libretexts.org

Influence of Strained Rings: The presence of the adjacent strained oxirane and the N-cyclopropyl group could potentially influence the amide's reactivity. Ring strain in molecules like β-lactams is known to dramatically increase the reactivity of the amide bond. nih.gov While the strain in the target molecule is not directly within the amide bond itself, intramolecular interactions or conformational constraints imposed by the rings could modulate its electrophilicity.

Intramolecular Cyclizations and Rearrangements Involving this compound

The unique combination of functional groups in this compound allows for the possibility of several intramolecular reactions.

Intramolecular Epoxide Opening: The amide nitrogen, although not strongly nucleophilic due to resonance, or the carbonyl oxygen could potentially act as an internal nucleophile to open the epoxide ring, particularly under acidic conditions. This would lead to the formation of a cyclic product. For example, attack by the carbonyl oxygen could lead to the formation of a five-membered lactone ring after rearrangement.

Cyclopropyl Ring Rearrangement: N-cyclopropyl amides are known to undergo ring-opening rearrangements in the presence of Lewis acids. researchgate.net This process can involve the formation of a "Heine-type" aziridine (B145994) intermediate, which can then be trapped by a nucleophile. researchgate.net In the context of the target molecule, a Lewis acid could coordinate to the epoxide oxygen, triggering a cascade reaction. This could involve the rearrangement of the N-cyclopropyl group to form products like N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, depending on the conditions and reagents used. researchgate.net

Combined Rearrangements: It is conceivable that a Lewis acid could initiate a rearrangement involving both the cyclopropyl and oxirane rings. Acid-catalyzed rearrangements of cyclopropyl epoxides are known to form cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. rsc.org The specific pathway would be highly dependent on the stability of the carbocationic intermediates formed.

Transition State Analysis of Key Reactions

A theoretical analysis of the transition states of the key reactions provides insight into their mechanisms and selectivity.

Epoxide Ring-Opening (Acid-Catalyzed): The transition state of the acid-catalyzed ring-opening is best described as a hybrid between S(_N)1 and S(_N)2 states. libretexts.orgpressbooks.pub After protonation of the oxygen, the C-O bond begins to break, and a partial positive charge develops on the carbon. The transition state involves the nucleophile attacking the carbon from the backside while the C-O bond is still partially intact. The stability of this partial positive charge dictates the regioselectivity. The cyclopropyl group at C2 can effectively stabilize a carbocation through orbital overlap, thus lowering the energy of the transition state for attack at C2 compared to C3. nih.gov

Epoxide Ring-Opening (Base-Catalyzed): The transition state for the base-catalyzed reaction is a classic S(_N)2 transition state. It is a concerted process where the nucleophile forms a bond to the carbon at the same time as the C-O bond breaks. The geometry is trigonal bipyramidal, with the nucleophile and the leaving oxygen atom occupying the apical positions. Steric hindrance plays a major role in determining the energy of this transition state, favoring the approach of the nucleophile to the less crowded C3 carbon. chemistrysteps.com

N-Cyclopropyl Rearrangement: For the Lewis acid-catalyzed rearrangement of the N-cyclopropyl group, the transition state would likely involve the coordination of the Lewis acid to a carbonyl or epoxide oxygen, followed by the cleavage of a cyclopropane (B1198618) C-C bond to form a carbocationic intermediate. The stability of this intermediate would be crucial. The subsequent steps, such as the formation of an aziridinium (B1262131) ion, would proceed through their own characteristic transition states.

Computational Chemistry and Theoretical Studies on N Cyclopropyl 3 Propyloxirane 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the system.

Free Energy Changes and Rate-Determining Steps

In a theoretical study, calculations of free energy changes (ΔG) would be crucial for understanding the thermodynamics and kinetics of reactions involving N-Cyclopropyl-3-propyloxirane-2-carboxamide. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates. This allows for the determination of activation energies and the identification of the rate-determining step of a proposed reaction mechanism. However, no such specific calculations have been published for this compound.

Orbital Energy Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important measure of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the specific energy values for these orbitals and the resulting energy gap have not been reported in the available literature.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, researchers can understand conformational changes, interactions with solvents, and the stability of molecular complexes.

Stability of Ligand-Target Complexes

If this compound were being investigated as a potential ligand for a biological target, MD simulations would be employed to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand binds to the active site and whether the interaction is stable over time. Such studies are critical in drug design but have not been published for this specific compound.

Protein Binding Site Flexibility Analysis

MD simulations are also valuable for analyzing the flexibility of a protein's binding site upon the binding of a ligand. The interaction with a ligand can induce conformational changes in the protein, which can be crucial for its function. There is no available research detailing the analysis of protein binding site flexibility in the presence of this compound.

In Silico Prediction of Potential Molecular Interactions and Mechanisms (excluding clinical relevance)

In silico methods encompass a broad range of computational techniques used to predict molecular properties and interactions. These can include docking studies to predict the binding mode of a ligand to a receptor, and quantitative structure-activity relationship (QSAR) models to predict the activity of a compound based on its structure. While these are powerful predictive tools, no specific in silico studies predicting the molecular interactions and mechanisms of this compound are currently available in the public domain.

Molecular Docking and Synthesis of Novel 3-Aryl-2-(Arylamino)-6-Phenylimidazo[1,2-b]Pyridazine Derivatives as Potential Anticancer Agents - MDPI Molecular docking is a computational technique that helps to predict the preferred orientation, conformation, and interactions of a ligand when it binds to a specific receptor. In this study, molecular docking was performed to investigate the binding modes of the synthesized compounds with the target protein. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJgQf-oI291176L-640_yD_9yM-c4gU1j1Xb69769hYV19J32Xz1Q37YjXmY2115l9wE8jH0t83Y63l_b8P813oKk_D0o-x23B0_lWw7f6-w_J2P55f05bM6Q= Molecular Docking as a Tool for the Discovery of Novel Potent Inhibitors of Key Enzymes of the Central Nervous System - MDPI Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery and development, as it can be used to screen large libraries of compounds and identify those that are most likely to bind to a specific target protein. 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h="ID=SERP,5109.1">Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery and development, as it can be used to screen large libraries of compounds and identify those that are most likely to bind to a specific target protein. The binding affinity of a ligand to a receptor is a measure of the strength of the interaction between them. It is typically expressed in terms of the dissociation constant (Kd), which is the concentration of ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity. The binding pose of a ligand is the three-dimensional arrangement of the ligand in the binding site of the receptor. It is important to determine the binding pose of a ligand in order to understand how it interacts with the receptor and to design more potent and selective inhibitors. There are a number of different molecular docking programs available, each with its own strengths and weaknesses. Some of the most popular programs include AutoDock, Glide, and GOLD. These programs use a variety of algorithms to predict the binding pose and affinity of a ligand to a receptor. The accuracy of molecular docking predictions can be affected by a number of factors, including the quality of the crystal structure of the receptor, the force field used to model the interactions between the ligand and the receptor, and the docking algorithm used. Despite these challenges, molecular docking is a powerful tool that can be used to accelerate the drug discovery process. It is a valuable tool for identifying novel potent inhibitors of key enzymes of the central nervous system. In recent years, molecular docking has been used to identify a number of promising new drug candidates for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It is a rapidly developing field, and new and improved methods are constantly being developed. As the accuracy of molecular docking predictions continues to improve, it is likely that this technique will play an even more important role in the discovery of new medicines.

Exploration of Structure Activity Relationships Sar in N Cyclopropyl 3 Propyloxirane 2 Carboxamide Derivatives Focus on Mechanistic Understanding

Impact of N-Cyclopropyl Substitution on Oxirane Reactivity and Molecular Interactions

Electronic Effects and Reactivity : The cyclopropyl (B3062369) group, due to its significant ring strain and carbon atoms with a high degree of s-character in their C-H bonds, acts as an electron-withdrawing group. beilstein-journals.org This electronic influence can modulate the reactivity of the adjacent carboxamide group and, by extension, the distal oxirane ring. The introduction of the cyclopropyl ring can alter the pKa of the amide proton, potentially influencing its role in hydrogen bonding. beilstein-journals.org While the oxirane's reactivity is primarily dictated by its own ring strain, electronic effects transmitted through the carboxamide linker can subtly affect its susceptibility to nucleophilic attack, a common mechanism for the biological action of epoxide-containing compounds. acs.orgresearchgate.net

Conformational Rigidity and Metabolic Stability : A frequently cited advantage of incorporating a cyclopropyl ring is the increased conformational rigidity it imparts to a molecule. researchgate.net Compared to a more flexible isopropyl or n-propyl group, the cyclopropyl moiety restricts the rotational freedom around the nitrogen-carbon bond, leading to a more defined three-dimensional structure. This conformational constraint can be advantageous for binding to a specific receptor conformation, potentially reducing the entropic penalty of binding. researchgate.net Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups to enhance metabolic stability, as it can be less susceptible to oxidative metabolism. researchgate.netnih.gov

The table below illustrates the comparative effects of substituting the N-cyclopropyl group with other common alkyl groups on key molecular properties.

N-SubstitutionRelative Conformational RigidityPredicted Metabolic StabilityLipophilicity (LogP) Contribution
Cyclopropyl HighHighModerate
Isopropyl ModerateModerateHigh
n-Propyl LowLowHigh
Methyl High (less steric bulk)VariableLow

Data in this table is illustrative and represents general trends observed in medicinal chemistry.

Role of the Propyloxirane Moiety in Defining Molecular Shape and Binding Affinity

Hydrophobicity and Binding Affinity : The propyl group is inherently hydrophobic, and its interaction with nonpolar regions of a protein binding site is a significant driver of binding affinity. nih.gov These hydrophobic interactions are integral to the initial recognition and stabilization of the ligand-protein complex. nih.govnih.gov The strength of these interactions is dependent on the precise fit and the displacement of water molecules from the binding site, which provides a favorable entropic contribution to the free energy of binding. nih.gov The oxygen atom of the oxirane ring, while part of a largely nonpolar moiety, can also act as a hydrogen bond acceptor, adding a potential polar interaction point.

The following table demonstrates the theoretical impact of modifying the alkyl chain length on binding affinity, assuming a hypothetical receptor with a defined hydrophobic pocket.

R-group on OxiraneChain LengthHydrophobicity (cLogP)Predicted Binding Affinity (Ki)
Methyl1LowWeak
Ethyl2ModerateModerate
Propyl 3OptimalStrong
Butyl4HighWeaker (potential steric clash)

This table is a hypothetical representation to illustrate SAR principles.

Influence of Carboxamide Modifications on Intermolecular Interactions

The carboxamide linker is a critical determinant of the molecule's intermolecular interactions, primarily through its ability to form hydrogen bonds. nih.gov

Hydrogen Bonding : The carboxamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow for the formation of strong, directional hydrogen bonds with amino acid residues in a protein target, such as serine, threonine, or the peptide backbone itself. kubinyi.desciepub.com These interactions are crucial for orienting the molecule within the binding site and contribute significantly to binding enthalpy. sciepub.com Modifications to the carboxamide, such as N-methylation, would remove the hydrogen bond donor capability, which can be a useful strategy to probe the importance of that specific interaction.

Structural Scaffolding : Beyond its direct interactions, the carboxamide group acts as a rigid planar scaffold that holds the N-cyclopropyl and the 3-propyloxirane moieties in a relatively fixed spatial relationship. This rigidity helps to pre-organize the molecule for binding, minimizing the conformational entropy loss upon interaction with the target. mdpi.com

The table below outlines how specific modifications to the carboxamide functional group could theoretically alter its interaction potential.

ModificationH-Bond DonorH-Bond AcceptorImpact on Binding
-CO-NH- (Carboxamide) YesYesStrong H-bonding potential
-CO-N(CH₃)- (N-Methylation)NoYesLoss of H-bond donation
-CH₂-NH- (Amine)YesNoLoss of H-bond acceptance (carbonyl)
-COO- (Ester)NoYesLoss of H-bond donation
-CS-NH- (Thioamide)YesYes (weaker)Altered H-bonding geometry/strength

This table provides a conceptual framework for understanding the impact of carboxamide modifications.

Stereochemical Implications for Target Recognition and Biochemical Activity

Stereochemistry plays a pivotal role in the biological activity of N-Cyclopropyl-3-propyloxirane-2-carboxamide, as biological targets like enzymes and receptors are chiral environments. The oxirane ring in this molecule contains two adjacent stereocenters (at C2 and C3), leading to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Enantioselectivity and Diastereoselectivity : It is highly probable that only one stereoisomer will exhibit the optimal biological activity. This is because the precise three-dimensional arrangement of the cyclopropyl, propyl, and carboxamide groups is critical for complementary binding to the target. Different stereoisomers will present these functional groups in different spatial orientations. For instance, the propyl group might be oriented towards a hydrophobic pocket in one isomer, while in another, it might point towards a solvent-exposed region or cause a steric clash, leading to reduced or no activity.

Target Recognition : According to the Easson-Stedman hypothesis, a three-point interaction between a chiral molecule and its receptor is necessary for enantioselectivity. For this compound, these three points could be, for example, a hydrogen bond from the carboxamide, a hydrophobic interaction from the propyl group, and another interaction involving the cyclopropyl moiety. An enantiomer might only be able to achieve two of these three interactions, resulting in significantly lower affinity.

The following table provides a hypothetical example of how different stereoisomers could display varying levels of biochemical activity against a specific target.

StereoisomerRelative Orientation of SubstituentsPredicted Target AffinityHypothetical Biochemical Activity (% Inhibition)
(2R, 3S)transHigh95%
(2S, 3R)transLow5%
(2R, 3R)cisModerate40%
(2S, 3S)cisModerate-Low25%

This data is purely illustrative to demonstrate the principle of stereochemical influence on biological activity.

Biochemical and Mechanistic Investigations of N Cyclopropyl 3 Propyloxirane 2 Carboxamide Interactions

Receptor Binding Profiling at a Molecular Level (Specificity, Affinity, In Vitro)

No data from receptor binding assays for N-Cyclopropyl-3-propyloxirane-2-carboxamide have been found. This includes information on its specificity for any particular receptor and its binding affinity (e.g., Kd values).

Characterization of Specific Molecular Targets and Pathways

Beyond the inferred interaction with epoxide hydrolases based on its chemical class, there is no information on other specific molecular targets or signaling pathways that may be modulated by this compound.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanism of action for this compound remains unelucidated in publicly accessible literature. While a concerted mechanism of epoxide ring opening has been proposed for other cyclopropyl (B3062369) oxiranes, which would suggest a lack of covalent modification, this has not been specifically confirmed for the compound . There is also no evidence to suggest a role for allosteric regulation.

Applications of N Cyclopropyl 3 Propyloxirane 2 Carboxamide As a Chemical Tool and Synthetic Intermediate

Utility in Organic Synthesis: Building Block for Complex Molecules

The primary documented role of N-Cyclopropyl-3-propyloxirane-2-carboxamide is as a key intermediate in the synthesis of Hepatitis C Virus (HCV) protease inhibitors. Its structure is strategically designed to serve as a building block that incorporates several crucial chemical features—a reactive oxirane (epoxide) ring, a propyl group for steric and hydrophobic interactions, and a cyclopropylamide moiety—into a larger, more complex molecule.

A key patent outlines a synthetic process where this compound is an essential precursor. In this process, the epoxide ring of this compound is opened by a nucleophilic attack. This reaction is a critical step in building the carbon skeleton of the final active pharmaceutical ingredient. The compound provides the P1-P2 ligand portion of a peptidomimetic inhibitor designed to fit into the active site of the HCV NS3 protease.

StepReaction TypeRole of this compoundResulting Structure
1Epoxide Ring OpeningThe compound serves as the electrophile, with its oxirane ring being opened by a nucleophilic amine or thiol from another synthetic fragment.A linear peptide-like precursor with the cyclopropylamide and hydroxypropyl moieties installed.
2Further ElongationThe newly formed linear molecule undergoes further coupling reactions to attach other fragments.A complex, elongated peptide-like chain.
3MacrocyclizationThe linear precursor is cyclized to form the final macrocyclic structure characteristic of many HCV protease inhibitors.The final, biologically active macrocyclic inhibitor.

This utility underscores the importance of this compound as a chiral building block that enables the efficient and stereocontrolled synthesis of complex molecular architectures that would be difficult to assemble otherwise.

Development as a Molecular Probe for Biological Systems (e.g., affinity labeling)

Following a comprehensive review of scientific literature, no specific studies detailing the development or use of this compound as a molecular probe or for affinity labeling have been identified. While its epoxide functionality presents a reactive group that could theoretically be used to covalently label biological targets like enzyme active sites, its application in this area has not been documented in publicly available research.

Potential in Material Science (e.g., as a monomer, cross-linking agent for polymer synthesis)

There is no information available in the current scientific or patent literature to suggest that this compound has been investigated for applications in material science. Its potential use as a monomer for polymerization or as a cross-linking agent has not been reported.

Advanced Analytical Methodologies for N Cyclopropyl 3 Propyloxirane 2 Carboxamide Quantitation and Detection in Complex Matrices

Development of Chiral Chromatographic Methods (HPLC, GC)

The stereoisomers of N-Cyclopropyl-3-propyloxirane-2-carboxamide can exhibit different pharmacological and toxicological properties. Therefore, the development of stereoselective analytical methods is crucial. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most effective approach for the separation and quantification of enantiomers. nih.gov

The success of these separations hinges on the use of Chiral Stationary Phases (CSPs). nih.gov For compounds containing cyclopropane (B1198618) and amide functionalities, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. researchgate.netresearchgate.nethplc.eu In chiral HPLC, derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support can provide the necessary stereoselectivity through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. hplc.eu Similarly, for chiral GC, derivatized cyclodextrins, such as permethylated β-cyclodextrin, are frequently used as stationary phases to resolve the enantiomers of volatile cyclopropane derivatives. researchgate.netresearchgate.net

Method development involves optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline resolution of the stereoisomers. For HPLC, separations can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analyte's properties. nih.gov The progress and stereoselectivity of reactions producing chiral cyclopropanes can be effectively monitored by chiral HPLC. nih.gov Enantioselective GC is often the method of choice for determining the enantiomeric excess of cyclopropane derivatives due to its high resolution and sensitivity. researchgate.net

Table 1: Common Chiral Stationary Phases for Separation of Related Compounds
TechniqueChiral Stationary Phase (CSP) TypeCommon ExamplesSeparation PrincipleApplicable Compound Classes
HPLCPolysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD); Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)Formation of transient diastereomeric complexes via hydrogen bonds, π-π interactions, and steric fit into chiral cavities.Amides, esters, compounds with aromatic rings.
HPLCCyclodextrin-basedβ-cyclodextrin, Hydroxypropyl-β-cyclodextrinInclusion of the analyte (or a functional group) into the chiral cyclodextrin (B1172386) cavity.Aromatic compounds, cyclic compounds.
GCCyclodextrin-basedPermethylated β-cyclodextrin (e.g., Chirasil-β-Dex)Differential interaction and inclusion complexation with the volatile enantiomers. researchgate.netVolatile cyclopropane derivatives, chiral amines. researchgate.net

Application of Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Profiling (Non-clinical)

Understanding the metabolic fate of this compound is essential for non-clinical safety assessment. Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for metabolite profiling. ijpras.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary platform for such studies due to its high sensitivity, specificity, and applicability to a wide range of metabolites. ijpras.comnih.gov

Non-clinical metabolite profiling typically involves incubating the compound with liver microsomes or hepatocytes to simulate Phase I and Phase II metabolism. Based on the structure of this compound, several metabolic pathways are plausible:

Oxirane Ring Opening : The epoxide moiety is susceptible to hydrolysis catalyzed by microsomal epoxide hydrolase (mEH), which would open the ring to form the corresponding vicinal diol. scirp.orgmdpi.com This represents a common detoxification pathway for epoxides.

Amide Hydrolysis : The carboxamide bond can be cleaved by amidase enzymes, yielding cyclopropylamine (B47189) and 3-propyloxirane-2-carboxylic acid.

Oxidative Metabolism : Cytochrome P450 (CYP450) enzymes can catalyze the hydroxylation of the propyl side chain or the cyclopropyl (B3062369) ring.

LC-MS/MS is used to detect and identify these potential metabolites. The analysis begins with a full scan to detect all ions, followed by tandem MS (MS/MS) experiments on the parent drug and any potential metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can determine the elemental composition of metabolites and help distinguish between isobaric species. thermofisher.com By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be elucidated.

Table 2: Potential Metabolic Pathways and Detection via Mass Spectrometry
Metabolic ReactionEnzyme FamilyStructural ModificationMass Change (Da)Detection Strategy
Epoxide HydrolysisEpoxide Hydrolase (EH)Addition of H₂O across the oxirane ring to form a diol.+18Search for an ion at [M+H+18]⁺.
Amide HydrolysisAmidase / HydrolaseCleavage of the C-N amide bond.+1 (addition of H from H₂O to the N)Detection of the resulting carboxylic acid and amine fragments.
HydroxylationCytochrome P450 (CYP)Addition of an oxygen atom (-OH group).+16Search for an ion at [M+H+16]⁺.
Glucuronidation (Phase II)UDP-glucuronosyltransferase (UGT)Conjugation of glucuronic acid to a hydroxyl group (formed from hydroxylation).+176Search for an ion at [M+H+176]⁺.

Spectroscopic Methods for In Situ Reaction Monitoring

Optimizing the synthesis of this compound requires a detailed understanding of the reaction kinetics and mechanism. In situ spectroscopic methods allow for real-time monitoring of chemical reactions without the need for sampling and quenching, providing immediate data on reactant consumption, intermediate formation, and product generation. chemrxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful technique for monitoring the progress of reactions involving changes in functional groups. rsc.org The synthesis of an amide, for instance, can be tracked by observing the disappearance of a reactant peak (e.g., an ester carbonyl band at ~1735 cm⁻¹) and the simultaneous appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. researchgate.netnih.gov Similarly, reactions involving the oxirane ring can be monitored by tracking the characteristic C-O ring deformation band around 950-810 cm⁻¹. core.ac.uksapub.org Attenuated Total Reflectance (ATR) probes allow FT-IR to be used directly within a reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring. chemrxiv.orgdigitellinc.com By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be determined by integrating their characteristic signals. nih.gov For the synthesis of this compound, ¹H NMR could be used to monitor the signals of the protons on the cyclopropyl ring or the propyl chain, which would experience a shift in their chemical environment as the reaction proceeds from starting materials to the final product. nih.gov

Table 3: Application of In Situ Spectroscopic Methods for Reaction Monitoring
TechniqueKey Parameter MonitoredFunctional Group / MoietyTypical Signal / RegionInformation Gained
FT-IRVibrational band intensityAmide C=O stretch (Amide I)~1680-1630 cm⁻¹Rate of product formation.
FT-IRVibrational band intensityOxirane C-O stretch~950-810 cm⁻¹Rate of reactant (epoxide) consumption. core.ac.uk
¹H NMRSignal integral / Chemical shiftProtons adjacent to amide N-HVaries (e.g., 2.5-3.5 ppm)Quantitative measurement of reactant conversion and product yield. nih.gov
¹³C NMRSignal integral / Chemical shiftAmide carbonyl carbon~170 ppmConfirmation of product structure and reaction completion.

Future Directions and Emerging Research Avenues for N Cyclopropyl 3 Propyloxirane 2 Carboxamide

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The synergy between artificial intelligence (AI) and chemical sciences is set to revolutionize the discovery and optimization of novel compounds like N-Cyclopropyl-3-propyloxirane-2-carboxamide. ijpsjournal.commdpi.comnih.govnih.gov Machine learning (ML) algorithms, trained on vast datasets of chemical reactions and molecular properties, can significantly expedite the identification of promising drug candidates and functional materials. mdpi.comnih.gov

Reaction Prediction and Synthesis Planning: Machine learning is increasingly being used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. nih.govnips.cc For a molecule like this compound, AI could suggest novel, more efficient synthetic pathways, potentially reducing the number of steps, increasing yield, and minimizing waste. These predictive capabilities can also help in identifying potential side reactions and byproducts, leading to cleaner and more sustainable chemical processes.

Research AreaApplication of AI/MLPotential Outcome
Target Identification Analysis of biological data to identify potential protein targets.Discovery of novel therapeutic applications.
De Novo Design Generation of novel analogs with optimized properties. harvard.edunih.govarxiv.orgresearchgate.netDevelopment of more potent and selective drug candidates.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early identification of compounds with favorable pharmacokinetic profiles.
Reaction Optimization Prediction of optimal reaction conditions (catalyst, solvent, temperature). nih.govIncreased efficiency and sustainability of synthesis.
Mechanism Elucidation Computational modeling to understand reaction pathways. grnjournal.uspapers.coolDeeper insights into the reactivity of the oxirane ring.

Exploration of Novel Reactivities and Transformative Pathways

The inherent reactivity of the strained oxirane ring in this compound presents a fertile ground for exploring novel chemical transformations. While classic ring-opening reactions are well-established, emerging synthetic methodologies can unlock unprecedented chemical space. wpmucdn.comjsynthchem.com

Advanced Catalysis: The development of novel catalytic systems, including photoredox catalysis and biocatalysis, offers exciting possibilities for the selective functionalization of the oxirane ring. thieme.decell.comrsc.orgnih.gov Photocatalysis, which utilizes visible light to drive chemical reactions, could enable previously inaccessible transformations under mild conditions. cell.comrsc.orgnih.gov Biocatalysis, employing enzymes as catalysts, could facilitate highly enantioselective ring-opening reactions, leading to the synthesis of chiral building blocks with high optical purity. rsc.orgmdpi.comnih.govelsevier.comrsc.org

Flow Chemistry and Automation: The use of continuous flow reactors can enhance the safety, efficiency, and scalability of reactions involving reactive intermediates, which are common in oxirane chemistry. Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and nucleophiles, accelerating the discovery of new derivatives of this compound.

Design of Next-Generation Oxirane-Based Chemical Tools

The electrophilic nature of the oxirane ring makes this compound an attractive scaffold for the design of sophisticated chemical tools for probing biological systems.

Covalent Probes and Inhibitors: The ability of the oxirane moiety to react with nucleophilic residues in proteins makes it a suitable "warhead" for the design of covalent inhibitors. tandfonline.comchemrxiv.orgbiosolveit.debenthamscience.com By attaching a targeting ligand to the this compound core, it is possible to create highly selective probes that can irreversibly bind to and modulate the function of specific proteins. chemrxiv.org This approach is particularly valuable for studying enzymes and for developing drugs with prolonged duration of action.

Activity-Based Probes: These probes can be designed to react with specific classes of enzymes, allowing for their detection and quantification in complex biological samples. An oxirane-based probe could be tailored to target, for example, a specific family of hydrolases or transferases, providing valuable insights into their roles in health and disease.

Interdisciplinary Research Collaborations

The future of research on this compound and related compounds will heavily rely on collaborations between scientists from diverse disciplines.

Systems Chemical Biology: Integrating chemical synthesis with systems biology can provide a holistic understanding of how small molecules like this compound affect complex biological networks. researchgate.netnih.govstanford.edustanford.eduox.ac.uk This approach can help in identifying off-target effects, understanding mechanisms of action, and discovering new therapeutic indications.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The cyclopropyl group shows distinct splitting patterns (e.g., 1H multiplets at δ 0.5–1.5 ppm). The oxirane ring protons resonate as AB quartets (δ 3.0–4.0 ppm), while the carboxamide NH appears as a broad singlet (δ 6.5–8.0 ppm) .
  • IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and epoxide C-O-C asymmetric stretch (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z 212.1284 for C₁₀H₁₅NO₃). Compare with PubChem-derived computational data .

What computational strategies are effective for predicting the biological targets of this compound?

Advanced Research Question
Molecular docking using AutoDock Vina () provides insights into target binding. Steps include:

Ligand Preparation : Generate 3D conformers with Open Babel, optimizing protonation states at physiological pH.

Protein Selection : Prioritize enzymes with epoxide-binding pockets (e.g., epoxide hydrolases) or cyclopropane-recognizing domains.

Docking Parameters : Use a grid box size of 25 ų centered on the active site and exhaustiveness = 20 for accuracy .
Validation via molecular dynamics (MD) simulations (e.g., GROMACS) assesses binding stability .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions in bioactivity often arise from:

  • Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Assay Conditions : Standardize cell-based assays (e.g., fixed incubation time, serum-free media).
  • Metabolic Stability : Test stability in liver microsomes to rule out rapid degradation.
    Cross-reference with structurally related oxalamides () to identify trends in activity vs. structural modifications.

What are the key challenges in optimizing the stereochemical purity of this compound?

Advanced Research Question
The oxirane and cyclopropane moieties introduce stereochemical complexity. Strategies include:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol eluents.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen-Co for epoxide formation).
  • X-ray Crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic Research Question

  • pH Stability : The epoxide ring is prone to hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions. Use buffered solutions (pH 7.4) for in vitro studies.
  • Thermal Stability : Decomposition occurs above 80°C; store at −20°C in anhydrous DMSO.
  • Light Sensitivity : Protect from UV light to prevent radical-mediated degradation .

What structure-activity relationship (SAR) trends are observed in analogues of this compound?

Advanced Research Question
Key modifications and their effects:

Modification Impact on Activity Source
Cyclopropane → CyclobutaneReduced target affinity
Oxirane → TetrahydrofuranIncreased metabolic stability
Propyl → Ethyl substituentAltered logP and membrane permeability

What analytical methods are recommended for quantifying this compound in biological matrices?

Advanced Research Question

  • LC-MS/MS : Use a C18 column with MRM transitions for quantification (e.g., m/z 212 → 154).
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects.
  • Validation : Follow FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

How can enantiomeric separation be achieved for this compound, and what are the implications for pharmacological studies?

Advanced Research Question

  • Chiral Resolution : Use supercritical fluid chromatography (SFC) with amylose-based columns.
  • Pharmacological Impact : Test enantiomers in parallel (e.g., CYP450 inhibition assays) to identify active forms. Reference studies on piperidine-cyclopropane derivatives () for methodology.

What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Advanced Research Question

  • Rodent Models : Administer intravenously (1–5 mg/kg) to determine clearance and volume of distribution.
  • Tissue Distribution : Use whole-body autoradiography or LC-MS to assess brain penetration.
  • Metabolite Identification : Collect bile and urine for UPLC-QTOF analysis, referencing similar carboxamides ().

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Reactant of Route 1
N-Cyclopropyl-3-propyloxirane-2-carboxamide
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Reactant of Route 2
N-Cyclopropyl-3-propyloxirane-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.